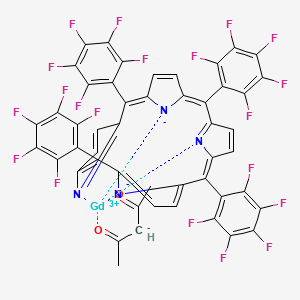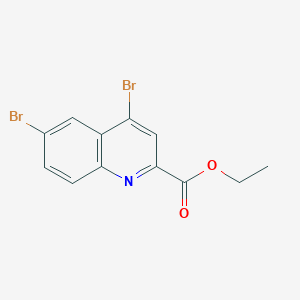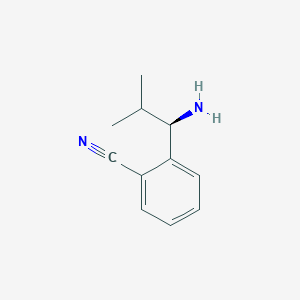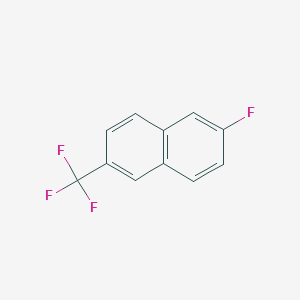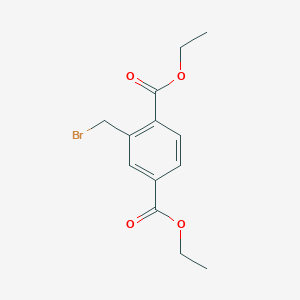![molecular formula C12H7N3O B12966887 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core with an oxo group at the 4-position and a carbonitrile group at the 7-position. The compound’s structural features contribute to its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of 2-(1H-pyrrol-1-yl)anilines with appropriate aldehydes or ketones. For instance, treating 2-(1H-pyrrol-1-yl)anilines with imidazo[1,2-a]pyridine-3-carbaldehyde or isatin in the presence of amidosulfonic acid as a catalyst in water at room temperature can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxo or hydroxyl groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups at different positions on the quinoxaline ring .
科学的研究の応用
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile primarily involves the inhibition of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair .
類似化合物との比較
Similar Compounds
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide: This compound shares a similar quinoxaline core but differs in the presence of a carboxamide group instead of a carbonitrile group.
Pyrrolo[1,2-a]quinoxalines: These compounds have a similar core structure but may lack the oxo or carbonitrile groups, resulting in different chemical and biological properties.
Uniqueness
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxo and carbonitrile groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and therapeutic applications .
特性
分子式 |
C12H7N3O |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile |
InChI |
InChI=1S/C12H7N3O/c13-7-8-3-4-10-9(6-8)14-12(16)11-2-1-5-15(10)11/h1-6H,(H,14,16) |
InChIキー |
JNDIOVKNZSFERP-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C3=C(C=C(C=C3)C#N)NC(=O)C2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
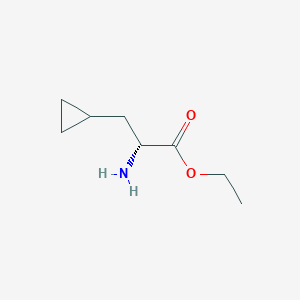
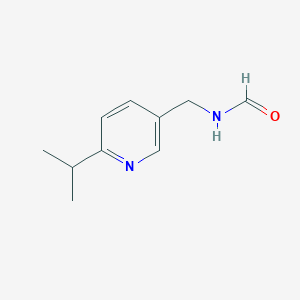
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)
